![molecular formula C7H16N4O2 B2575939 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea CAS No. 1368713-55-6](/img/structure/B2575939.png)
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a chemical compound characterized by the presence of an amino group, a morpholine ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of 2-(morpholin-4-yl)ethylamine with an isocyanate or a carbodiimide. One common method is to react 2-(morpholin-4-yl)ethylamine with urea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism by which 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.
3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile: Contains a nitrile group instead of a urea moiety.
Uniqueness
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required, such as in enzyme inhibition studies and the development of specialized materials.
Propiedades
IUPAC Name |
1-amino-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-10-7(12)9-1-2-11-3-5-13-6-4-11/h1-6,8H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYZTIDOHJCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

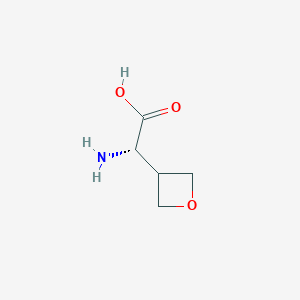
![1-[(4-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2575861.png)

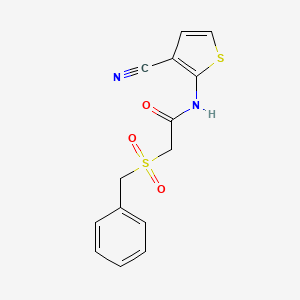
![ethyl 4-(2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2575868.png)
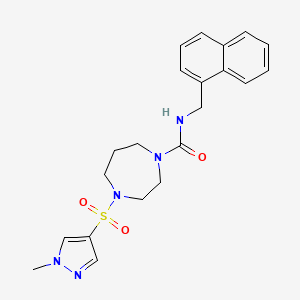
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)


![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)
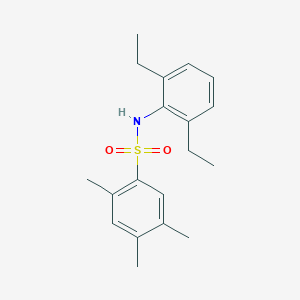
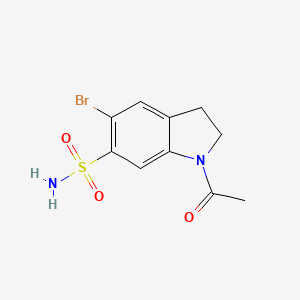
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)
